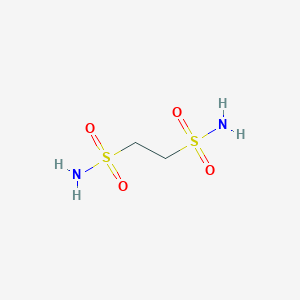
1,2-Ethanedisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanedisulfonamide is a chemical compound with the molecular formula C2H8N2O4S2. It is characterized by the presence of two sulfonamide groups attached to an ethane backbone. This compound is known for its stability and solubility in water and polar organic solvents. It is used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
1,2-Ethanedisulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of ethylene diamine with sulfuryl chloride, followed by hydrolysis to yield this compound. The reaction conditions typically include a controlled temperature and the use of a solvent such as dichloromethane .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
1,2-Ethanedisulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,2-Ethanedisulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug formulations and as a potential therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 1,2-Ethanedisulfonamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1,2-Ethanedisulfonamide can be compared with other similar compounds such as methanedisulfonamide and 1,3-propanedisulfonamide. These compounds share similar structural features but differ in their chemical properties and applications. For example, methanedisulfonamide has a shorter carbon chain, which affects its reactivity and solubility. 1,3-Propanedisulfonamide, on the other hand, has a different spatial arrangement of the sulfonamide groups, leading to variations in its chemical behavior .
Propriétés
Formule moléculaire |
C2H8N2O4S2 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
ethane-1,2-disulfonamide |
InChI |
InChI=1S/C2H8N2O4S2/c3-9(5,6)1-2-10(4,7)8/h1-2H2,(H2,3,5,6)(H2,4,7,8) |
Clé InChI |
HUAVIMVPJLWGEB-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


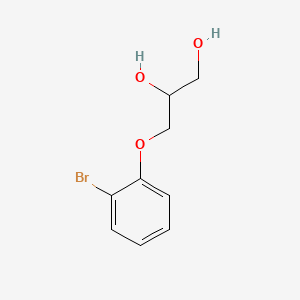


![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)
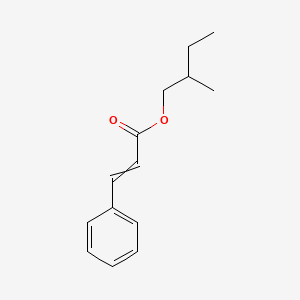
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
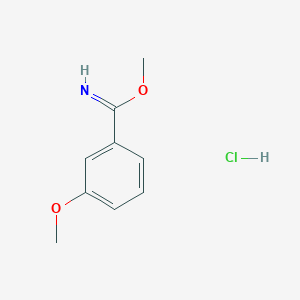
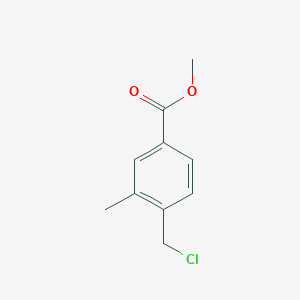
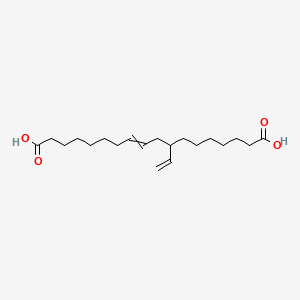

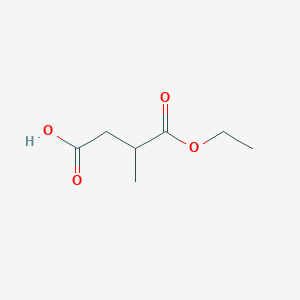
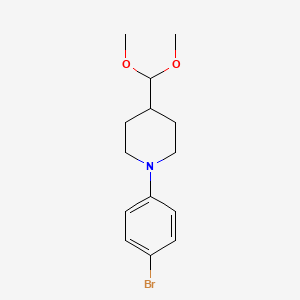
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)
